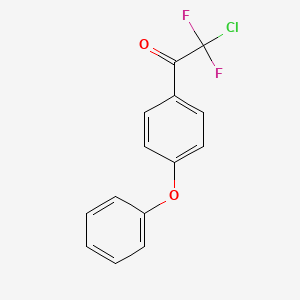

2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone

Description

2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone is a fluorinated and chlorinated acetophenone derivative characterized by a phenoxy-substituted aromatic ring and a geminal dihalo (Cl, F) ketone group. The compound’s reactivity and applications are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which enhance the electrophilicity of the carbonyl group, and the phenoxy moiety, which may confer steric bulk and resonance stabilization .

Properties

IUPAC Name |

2-chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXJIYWLRKCHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone typically involves the reaction of 2,2-difluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst and acetic anhydride as a reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at temperatures below 60°C to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Difluoromethylation: It is used as a reagent in the difluoromethylation of phenols to yield aryl difluoromethyl ethers.

Baylis-Hillman Reaction: It acts as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl-containing products.

Major Products Formed

The major products formed from these reactions include aryl difluoromethyl ethers and chlorodifluoromethyl-containing compounds .

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone involves its role as a difluorocarbene reagent. It generates difluorocarbene intermediates, which can react with various substrates to form fluorinated products. These intermediates are highly reactive and can participate in multiple reaction pathways, including nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Physical Properties

- Volatility and Solubility: The methyl-substituted analog (CAS 89264-09-5) exhibits higher volatility due to its smaller molecular weight (204.6 vs. 248.2 for the phenoxy variant). The methoxy-substituted compound (CAS 173067-08-8) shows increased polarity, enhancing solubility in ethanol and water .

- Melting Points: Bulkier substituents like phenoxy (C₁₄H₁₀F₂O₂) likely raise melting points compared to methyl or methoxy groups due to reduced molecular symmetry and increased van der Waals interactions .

Chemical Reactivity

- Electrophilicity: The target compound’s Cl and F atoms create a strong electron-withdrawing effect, making its carbonyl group more reactive toward nucleophiles (e.g., in Friedel-Crafts or Grignard reactions) compared to the non-chlorinated analog (C₁₄H₁₀F₂O₂) .

- Synthetic Pathways: Analogous compounds are synthesized via α-halogenation of ketones (e.g., using Cl₂ or SOCl₂) or nucleophilic substitution with halogenated reagents. For example, 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone is prepared via halogenation of a parent ketone .

Research Findings and Trends

- Synthetic Innovations: Recent methods emphasize regioselective halogenation and cross-coupling reactions to introduce phenoxy groups. highlights the use of boron-containing intermediates (e.g., C₁₄H₁₇BF₂O₃) for Suzuki-Miyaura couplings to attach phenoxyphenyl groups .

- Drug Discovery: Fluorinated ethanones are explored as protease inhibitors. The target compound’s dual halogenation and aromatic substitution make it a candidate for optimizing pharmacokinetic properties .

Biological Activity

2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone is an organic compound characterized by its unique structure, which includes two fluorine atoms and a phenoxyphenyl group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in enzyme inhibition and as a pharmacophore in drug design.

- Molecular Formula: C14H10ClF2O

- Molecular Weight: 276.68 g/mol

- Structure: The compound features a chloro group and difluoro substituents on the ethanone backbone, enhancing its chemical stability and reactivity.

The biological activity of 2-chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoroethanone moiety can engage in hydrogen bonding and other interactions with active sites on target proteins, potentially leading to the modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 2-chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone exhibit antimicrobial properties. Its fluorinated structure may enhance binding affinity to microbial targets, making it a candidate for further exploration in antimicrobial drug development .

Antiproliferative Effects

Studies on structurally related compounds have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives of difluorinated compounds have demonstrated significant growth inhibition in Ewing's sarcoma cells, suggesting that 2-chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone could possess similar properties .

Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study was conducted on fluorinated compounds to elucidate the impact of structural variations on biological activity. The presence of electron-withdrawing groups like fluorine was found to enhance the potency of certain derivatives against cancer cell lines. For example, modifications at the para position on the phenyl ring significantly influenced inhibitory activity, with some derivatives showing improved GI50 values .

| Compound | Structure | GI50 (μM) | Activity |

|---|---|---|---|

| Compound A | Structure A | 0.28 | Potent |

| Compound B | Structure B | 0.92 | Moderate |

| 2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone | Structure | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.